![molecular formula C34H46BrNO2 B1442347 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline CAS No. 1192035-51-0](/img/structure/B1442347.png)
4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline
Overview
Description
Scientific Research Applications
Organic Photovoltaics (OPVs)
This compound is utilized in the synthesis of donor-acceptor (D-A) conjugated polymers, which are critical for the development of OPVs . These polymers exhibit a blend of electronic properties conducive to light absorption and charge transport, making them suitable for converting solar energy into electrical energy.
Photodynamic Therapy
The compound is used in the synthesis of hydrophilic conjugated porphyrin dimers, which are active in both one-photon and two-photon photodynamic therapy . This therapy is a form of cancer treatment that uses light to activate a photosensitizer drug, which then generates reactive oxygen species to destroy cancer cells.
properties
IUPAC Name |
N-(4-bromophenyl)-4-(2-ethylhexoxy)-N-[4-(2-ethylhexoxy)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46BrNO2/c1-5-9-11-27(7-3)25-37-33-21-17-31(18-22-33)36(30-15-13-29(35)14-16-30)32-19-23-34(24-20-32)38-26-28(8-4)12-10-6-2/h13-24,27-28H,5-12,25-26H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDUCBIJXFUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCC(CC)CCCC)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702211 | |
Record name | 4-Bromo-N,N-bis{4-[(2-ethylhexyl)oxy]phenyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline | |
CAS RN |
1192035-51-0 | |
Record name | 4-Bromo-N,N-bis{4-[(2-ethylhexyl)oxy]phenyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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